2-Chloro-5-methylquinazoline
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Overview
Description
2-Chloro-5-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with chloroacetaldehyde under acidic conditions, followed by cyclization to form the quinazoline ring. Another method involves the reaction of 2-chloroaniline with formamide and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
2-Chloro-5-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer agents by inhibiting tyrosine kinases and other enzymes involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in these products
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal applications, it often acts as an inhibitor of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death). The exact pathways and molecular interactions depend on the specific derivative and its target .
Comparison with Similar Compounds
2-Chloroquinazoline: Similar in structure but lacks the methyl group at the 5-position.
5-Methylquinazoline: Similar but lacks the chlorine atom at the 2-position.
2,5-Dichloroquinazoline: Contains an additional chlorine atom at the 5-position.
Uniqueness: 2-Chloro-5-methylquinazoline is unique due to the presence of both the chlorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H7ClN2 |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-5-methylquinazoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3 |
InChI Key |
VISHIPJKNNGLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=CC=C1)Cl |
Origin of Product |
United States |
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